molecular formula C3H7NO2 B14369558 1-Nitrosopropan-2-ol CAS No. 93682-09-8

1-Nitrosopropan-2-ol

Cat. No.: B14369558
CAS No.: 93682-09-8
M. Wt: 89.09 g/mol
InChI Key: VXXZUXSRPYINJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitrosopropan-2-ol is an organic compound with the molecular formula C3H7NO2 It is a nitroso derivative of propanol, characterized by the presence of a nitroso group (-NO) attached to the second carbon of the propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrosopropan-2-ol can be synthesized through several methods. One common approach involves the nitrosation of 2-propanol using nitrosyl chloride (NOCl) or other nitrosating agents under controlled conditions. The reaction typically requires an acidic medium to facilitate the formation of the nitroso group.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes, where 2-propanol is reacted with nitrosating agents in the presence of catalysts to enhance the reaction rate and yield. The process parameters, such as temperature, pressure, and concentration of reactants, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Nitrosopropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of this compound can yield amines or hydroxylamines.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Nitropropanol derivatives.

    Reduction: Aminopropanol or hydroxylaminopropanol.

    Substitution: Various substituted propanol derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitrosopropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 1-Nitrosopropan-2-ol exerts its effects involves the interaction of the nitroso group with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Propan-1-ol: A primary alcohol with a hydroxyl group attached to the first carbon.

    Propan-2-ol (Isopropanol): A secondary alcohol with a hydroxyl group attached to the second carbon.

    Nitropropanol: A nitro derivative of propanol with a nitro group (-NO2) instead of a nitroso group.

Comparison: 1-Nitrosopropan-2-ol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to other propanol derivatives. The nitroso group allows for specific redox and substitution reactions that are not typically observed with hydroxyl or nitro groups. This uniqueness makes this compound valuable for specialized applications in research and industry.

Properties

CAS No.

93682-09-8

Molecular Formula

C3H7NO2

Molecular Weight

89.09 g/mol

IUPAC Name

1-nitrosopropan-2-ol

InChI

InChI=1S/C3H7NO2/c1-3(5)2-4-6/h3,5H,2H2,1H3

InChI Key

VXXZUXSRPYINJF-UHFFFAOYSA-N

Canonical SMILES

CC(CN=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.